molecular formula C11H10N4O2 B11877272 3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid

3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid

Cat. No.: B11877272
M. Wt: 230.22 g/mol
InChI Key: BXBKNJRGZUOXPH-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid is a heterocyclic compound that combines the structural features of indoline and triazole. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while triazole is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of indoline derivatives with triazole precursors under specific conditions. For example, the reaction of indoline-5-carboxylic acid with 1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    1H-1,2,4-Triazole-3-carboxylic acid: A triazole derivative with similar chemical properties.

Uniqueness

3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid is unique due to its combined indoline and triazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)-2,3-dihydro-1H-indole-5-carboxylic acid

InChI

InChI=1S/C11H10N4O2/c16-11(17)6-1-2-9-7(3-6)8(4-12-9)10-13-5-14-15-10/h1-3,5,8,12H,4H2,(H,16,17)(H,13,14,15)

InChI Key

BXBKNJRGZUOXPH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(N1)C=CC(=C2)C(=O)O)C3=NC=NN3

Origin of Product

United States

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